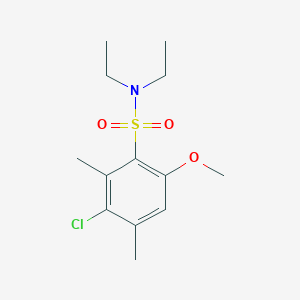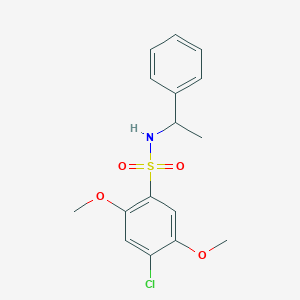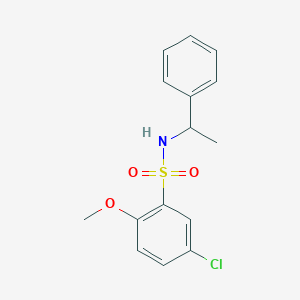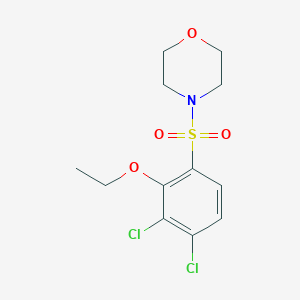
8-methoxy-3-(1-pyrrolidinylcarbonyl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-methoxy-3-(1-pyrrolidinylcarbonyl)-2H-chromen-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as Coumarin 153, and it has a molecular weight of 357.39 g/mol. Coumarin 153 is a synthetic organic compound that belongs to the class of coumarins, which are widely used in the pharmaceutical industry for their diverse biological activities.
Mechanism of Action
The mechanism of action of Coumarin 153 is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. Coumarin 153 has also been shown to modulate the activity of various signaling pathways, including the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
Coumarin 153 has been shown to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. This compound has been shown to scavenge free radicals and inhibit lipid peroxidation, which are involved in oxidative stress and inflammation. Coumarin 153 has also been shown to inhibit the growth and proliferation of various cancer cells, including breast cancer and lung cancer cells.
Advantages and Limitations for Lab Experiments
Coumarin 153 has several advantages and limitations for lab experiments. One of the advantages of Coumarin 153 is its fluorescent properties, which make it an ideal probe for the detection of various biomolecules. Coumarin 153 is also relatively easy to synthesize and purify, making it readily available for lab experiments. However, one of the limitations of Coumarin 153 is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of Coumarin 153. One potential direction is the development of new synthetic methods for Coumarin 153, which may improve its yield and purity. Another potential direction is the exploration of Coumarin 153 as a potential therapeutic agent for various diseases, including cancer and inflammation. Additionally, the development of new fluorescent probes based on Coumarin 153 may have significant applications in various fields, including biochemistry and molecular biology.
Conclusion:
In conclusion, Coumarin 153 is a synthetic organic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been shown to exhibit various biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Coumarin 153 has also been used as a fluorescent probe for the detection of various biomolecules. Further research is needed to fully understand the mechanism of action of Coumarin 153 and its potential applications in various fields.
Synthesis Methods
Coumarin 153 can be synthesized using various methods, including the Knoevenagel condensation reaction and the Pechmann condensation reaction. The Knoevenagel condensation reaction involves the reaction of salicylaldehyde with pyrrolidine-1-carboxylic acid, followed by the addition of 4-hydroxy-3-methoxybenzaldehyde. The Pechmann condensation reaction involves the reaction of salicylaldehyde with ethyl acetoacetate in the presence of a catalyst. Both methods result in the formation of Coumarin 153, which can be purified using various techniques, including column chromatography and recrystallization.
Scientific Research Applications
Coumarin 153 has been extensively studied for its potential applications in various scientific fields, including biochemistry, pharmacology, and medicinal chemistry. This compound has been shown to exhibit various biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Coumarin 153 has also been used as a fluorescent probe for the detection of various biomolecules, including proteins and nucleic acids.
properties
Product Name |
8-methoxy-3-(1-pyrrolidinylcarbonyl)-2H-chromen-2-one |
|---|---|
Molecular Formula |
C15H15NO4 |
Molecular Weight |
273.28 g/mol |
IUPAC Name |
8-methoxy-3-(pyrrolidine-1-carbonyl)chromen-2-one |
InChI |
InChI=1S/C15H15NO4/c1-19-12-6-4-5-10-9-11(15(18)20-13(10)12)14(17)16-7-2-3-8-16/h4-6,9H,2-3,7-8H2,1H3 |
InChI Key |
ZZJDYFGPNYRYHD-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCCC3 |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![2-{4-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B288599.png)

